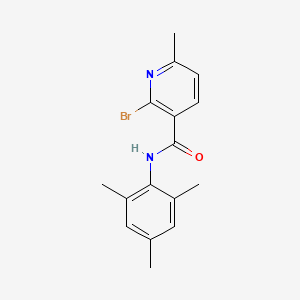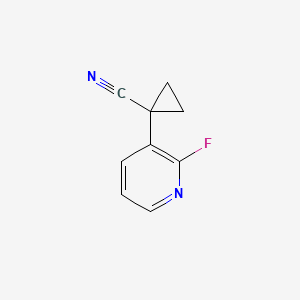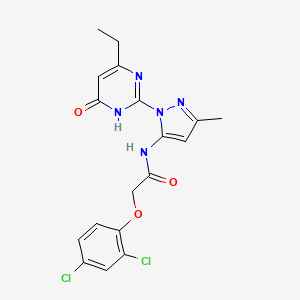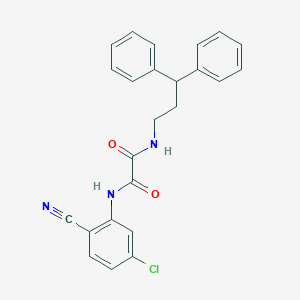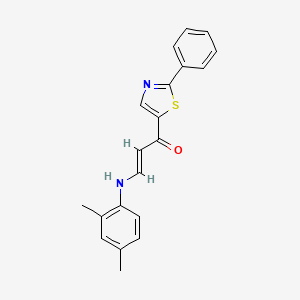
(E)-3-(2,4-dimethylanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,4-Dimethylanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, commonly known as DMAT, is a thiazole-based compound with various applications in the scientific research field. DMAT is a valuable compound in the synthesis of various other compounds and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Thiazoles, including compounds with structural similarities to the one , have been highlighted for their wide applications in developing corrosion inhibitors. A study demonstrated the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in acidic solutions. These thiazoles exhibited high inhibition efficiencies, making them effective corrosion inhibitors for metals in aggressive environments (Farahati et al., 2019).
Security Ink Development
- Research into novel V-shaped molecules, including those with thiazole and benzothiazole groups, has led to the development of materials with significant potential applications as security inks. These compounds exhibit morphology-dependent fluorochromism, which is useful for creating security features that respond to mechanical force or pH changes (Lu & Xia, 2016).
Antimicrobial Activity
- The microwave-assisted synthesis of pyrazole derivatives containing dimethylaniline has been explored for antibacterial and antifungal activities. These compounds, similar in structure to the one , show promise in the development of new antimicrobial agents (Swarnkar et al., 2014).
Catalytic Activity in Organic Synthesis
- An investigation into the catalytic activity of solid acidic catalysts on the synthesis of (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-ones by a solvent-free technique revealed high yields of these compounds. This research demonstrates the efficiency of green chemistry approaches in synthesizing thiazole derivatives, highlighting the compound's role in organic synthesis (Balaji et al., 2020).
Anticancer Research
- A boronic acid-based molecule with structural similarities, exhibiting anticancer activity, was screened against different cell lines. This research provides insight into the potential therapeutic applications of thiazole derivatives in cancer treatment. The molecule showed promising activity, highlighting the importance of such compounds in developing new anticancer drugs (Zagade et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethylanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-8-9-17(15(2)12-14)21-11-10-18(23)19-13-22-20(24-19)16-6-4-3-5-7-16/h3-13,21H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVFFVGXMOFAW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CN=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CN=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

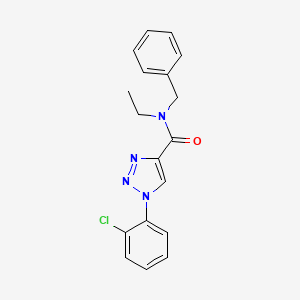
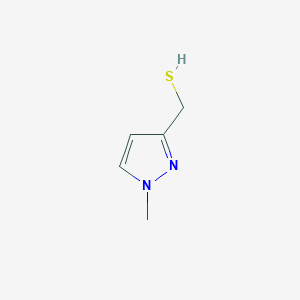
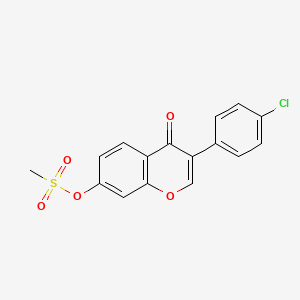
![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)
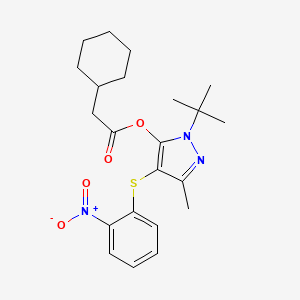
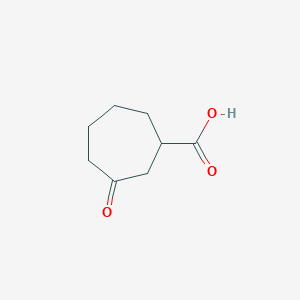
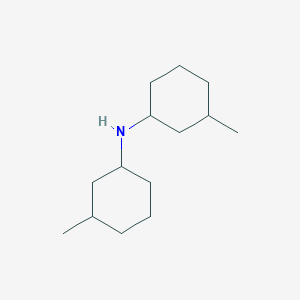
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2749361.png)
![(Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2749362.png)
